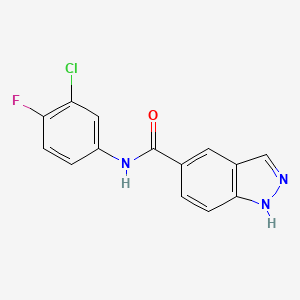

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « PMID25399762-Composé-Tableau1-C9 » est un médicament à petite molécule de formule chimique C14H9ClFN3O . Il est connu pour ses effets inhibiteurs sur la monoamine oxydase de type B (MAO-B), une enzyme qui catalyse la désamination oxydative des amines biogènes et xénobiotiques . Ce composé a des implications significatives dans le métabolisme des amines neuroactives et vasoactives dans le système nerveux central et les tissus périphériques .

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and preventing the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR tyrosine kinase can disrupt several signal transduction cascades, leading to inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR . This can lead to a decrease in tumor growth in cancers that overexpress EGFR .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles du « PMID25399762-Composé-Tableau1-C9 » impliquent plusieurs étapes. Les méthodes de préparation comprennent généralement l'utilisation de réactifs tels que l'acétaldéhyde, l'alcool et l'eau . Les méthodes de production industrielle font souvent appel à des techniques avancées pour garantir la pureté et la stabilité du composé .

Analyse Des Réactions Chimiques

« PMID25399762-Composé-Tableau1-C9 » subit différents types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent le formaldéhyde et l'ammoniac . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Ce composé a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme réactif dans divers processus de synthèse . En biologie et en médecine, il est étudié pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques en raison de ses effets inhibiteurs sur la MAO-B . Dans l'industrie, il est utilisé dans la production de divers produits pharmaceutiques .

Mécanisme d'action

Le mécanisme d'action du « PMID25399762-Composé-Tableau1-C9 » implique l'inhibition de la monoamine oxydase de type B (MAO-B) . Cette enzyme est responsable de la dégradation des monoamines, qui sont des neurotransmetteurs qui jouent un rôle crucial dans la régulation de l'humeur et d'autres fonctions neurologiques . En inhibant la MAO-B, le composé augmente les niveaux de ces neurotransmetteurs, ce qui peut avoir des effets thérapeutiques dans des affections telles que la dépression et la maladie de Parkinson .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its inhibitory effects on MAO-B . In industry, it is used in the production of various pharmaceuticals .

Comparaison Avec Des Composés Similaires

« PMID25399762-Composé-Tableau1-C9 » peut être comparé à d'autres inhibiteurs de la MAO-B tels que la sélégiline et la rasagiline . Bien que tous ces composés partagent le mécanisme commun d'inhibition de la MAO-B, « PMID25399762-Composé-Tableau1-C9 » est unique en raison de sa structure chimique spécifique et des propriétés pharmacologiques qui en résultent . Des composés similaires comprennent ceux qui présentent des effets inhibiteurs similaires sur la MAO-B, mais avec des structures chimiques et des profils pharmacocinétiques différents .

Activité Biologique

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and cannabinoid receptor modulation. This article reviews the compound's biological activity, focusing on its antitumor effects and interaction with cannabinoid receptors.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor properties of various indazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

The mechanism through which this compound exerts its antitumor effects includes:

- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis in cancer cells .

- Cell Cycle Modulation : Treatment with this compound results in a significant increase in the G0/G1 phase population, indicating that it effectively halts cell proliferation by inducing cell cycle arrest .

Cannabinoid Receptor Activity

In addition to its antitumor properties, this compound has been investigated for its activity as a cannabinoid receptor agonist. Synthetic cannabinoids have been shown to interact with CB1 and CB2 receptors, which are implicated in various physiological processes.

Pharmacological Profile

Research indicates that derivatives similar to this compound may act as agonists for cannabinoid receptors, influencing pathways related to pain relief and appetite regulation. The following table outlines findings related to cannabinoid receptor activity:

| Compound | CB1 Activity | CB2 Activity | EC50 (nM) |

|---|---|---|---|

| N-(3-chloro-4-fluorophenyl)-... | Yes | Yes | Not specified |

| Related Indazole Derivatives | Varies | Varies | 100 - 500 |

Case Studies

Several case studies have documented the effectiveness of indazole derivatives in clinical settings:

- Case Study on K562 Cell Line : A study reported that treatment with this compound led to a dose-dependent increase in apoptosis rates, confirming its potential as a chemotherapeutic agent .

- In Vivo Studies : Animal models treated with similar indazole compounds exhibited reduced tumor growth, further supporting their efficacy as anticancer agents .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFUMEKCOMLOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.